Cas no 851304-82-0 ((5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one)

(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidinone core with a benzyl substituent at the 3-position and a (5-bromo-2-furyl)methylene group at the 5-position. This structure confers potential reactivity and biological activity, making it a candidate for pharmaceutical and agrochemical research. The presence of a brominated furan moiety enhances its utility in cross-coupling reactions, while the thioxo group offers versatility in further functionalization. Its rigid, conjugated system may contribute to stability and selective binding properties. Suitable for synthetic applications, this compound serves as a valuable intermediate in the development of novel bioactive molecules.
(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one structure
851304-82-0 structure
Product name:(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
CAS No:851304-82-0
MF:
MW:
MDL:MFCD01361886
CID:4660351

(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one Chemical and Physical Properties

Names and Identifiers

    • (5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
    • MDL: MFCD01361886
    • Inchi: InChI=1S/C15H10BrNO2S2/c16-13-7-6-11(19-13)8-12-14(18)17(15(20)21-12)9-10-4-2-1-3-5-10/h1-8H,9H2/b12-8-
    • InChI Key: KTPRLFBKAXPEGL-WQLSENKSSA-N
    • SMILES: C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(Br)O3)/SC2=S

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3

(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB220517-1 g
(5Z)-3-Benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one; 95%
851304-82-0
1 g
€137.20 2023-07-20
Ambeed
A568832-1g
(Z)-3-Benzyl-5-((5-bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one
851304-82-0 95+%
1g
$99.0 2024-04-17
abcr
AB220517-1g
(5Z)-3-Benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one, 95%; .
851304-82-0 95%
1g
€137.20 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526892-1g
(Z)-3-benzyl-5-((5-bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one
851304-82-0 98%
1g
¥1010.00 2024-04-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD275067-1g
(Z)-3-Benzyl-5-((5-bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one
851304-82-0 95+%
1g
¥686.0 2024-04-18
Cooke Chemical
LN6223457-1g
851304-82-0 (Z)-3-benzyl-5-((5-bromofuran-2-yl)methylene)-2-thioxothiazolidin-4-one
1g
RMB 446.40 2025-02-21

Additional information on (5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Recent Advances in the Study of (5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one (CAS: 851304-82-0)

The compound (5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one (CAS: 851304-82-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This thiazolidinone derivative, characterized by a benzyl group at the 3-position and a (5-bromo-2-furyl)methylene moiety at the 5-position, has been the subject of several studies aimed at exploring its biological activities and mechanisms of action.

Recent research has focused on the compound's role as a modulator of various biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one exhibits potent inhibitory effects against a range of kinases implicated in inflammatory and oncogenic processes. The study utilized in vitro kinase assays and molecular docking simulations to elucidate the compound's binding affinity and selectivity profile. Notably, the bromofuryl moiety was found to play a critical role in enhancing the compound's interaction with the ATP-binding pocket of target kinases.

Another significant development involves the compound's potential application in antimicrobial therapy. A 2024 preprint available on bioRxiv reported that (5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one displays broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic enzymes.

From a chemical synthesis perspective, recent advancements have improved the yield and purity of (5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one. A 2023 publication in Organic Process Research & Development described a novel, scalable synthesis route that employs microwave-assisted cyclization, reducing reaction times from hours to minutes while maintaining high enantiomeric purity. This development is particularly relevant for industrial-scale production and further pharmacological evaluation.

Ongoing clinical investigations are exploring the compound's pharmacokinetic properties and toxicity profile. Preliminary data from animal studies suggest favorable oral bioavailability and tissue distribution patterns, with particular accumulation in inflammatory lesions and tumor tissues. However, researchers caution that further optimization may be required to address potential hepatotoxicity observed at higher doses in rodent models.

In conclusion, (5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one represents a promising scaffold for the development of novel therapeutic agents targeting multiple disease pathways. The compound's unique chemical structure and demonstrated biological activities warrant continued investigation, particularly in the areas of structure-activity relationship studies and combination therapy approaches. Future research directions may include the development of prodrug formulations to enhance bioavailability and the exploration of synergistic effects with existing therapeutic agents.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd